3-Fluoro-4-[4-(benzyloxycarbonyl)piperazino]phenylcarbamic acid benzyl ester
Overview
Description
3-Fluoro-4-[4-(benzyloxycarbonyl)piperazino]phenylcarbamic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorine atom, a piperazine ring, and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[4-(benzyloxycarbonyl)piperazino]phenylcarbamic acid benzyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a benzyloxycarbonyl group through a nucleophilic substitution reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.
Coupling Reactions: The final step involves coupling the fluorinated piperazine derivative with phenylcarbamic acid benzyl ester using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[4-(benzyloxycarbonyl)piperazino]phenylcarbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Fluoro-4-[4-(benzyloxycarbonyl)piperazino]phenylcarbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[4-(benzyloxycarbonyl)piperazino]phenylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The fluorine atom and piperazine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylcarbamic acid benzyl ester: Lacks the piperazine ring and benzyloxycarbonyl group.
3-Fluoro-4-(piperazin-1-yl)phenylcarbamic acid benzyl ester: Similar structure but without the benzyloxycarbonyl group.
Uniqueness
3-Fluoro-4-[4-(benzyloxycarbonyl)piperazino]phenylcarbamic acid benzyl ester is unique due to the combination of its fluorine atom, piperazine ring, and benzyloxycarbonyl group
Properties
IUPAC Name |
benzyl 4-[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4/c27-23-17-22(28-25(31)33-18-20-7-3-1-4-8-20)11-12-24(23)29-13-15-30(16-14-29)26(32)34-19-21-9-5-2-6-10-21/h1-12,17H,13-16,18-19H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWCRBOOVRSYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F)C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121985 | |
Record name | Phenylmethyl 4-[2-fluoro-4-[[(phenylmethoxy)carbonyl]amino]phenyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174649-03-7 | |
Record name | Phenylmethyl 4-[2-fluoro-4-[[(phenylmethoxy)carbonyl]amino]phenyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174649-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 4-[2-fluoro-4-[[(phenylmethoxy)carbonyl]amino]phenyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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